molecular formula C7H16O B12750207 (R)-1-Ethyl-2,2-dimethylpropanol CAS No. 38636-36-1

(R)-1-Ethyl-2,2-dimethylpropanol

Cat. No.: B12750207
CAS No.: 38636-36-1
M. Wt: 116.20 g/mol
InChI Key: HMSVXZJWPVIVIV-ZCFIWIBFSA-N
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Description

(R)-1-Ethyl-2,2-dimethylpropanol, also known as (3R)-2,2-dimethyl-3-pentanol, is a chiral tertiary alcohol of interest in synthetic organic chemistry and fragrance research. Its molecular formula is C7H16O, with an average mass of 116.204 g/mol . As a tertiary alcohol, it can undergo acid-catalyzed dehydration reactions. When treated with strong acids like H2SO4, H3PO4, or TsOH, tertiary alcohols typically react via an E1 elimination mechanism, where the hydroxyl group is protonated to form a good leaving group (water); this departs to generate a carbocation intermediate, which then loses a proton from a beta-carbon to form an alkene . The (R)-enantiomer is of particular value for preparing chiral building blocks and for studying stereoselective reactions . In research contexts, structurally similar tertiary alcohols have been utilized as intermediates in the synthesis of complex molecules, including seco-analogues of natural products like lilac aldehydes, highlighting their role in exploring structure-odor relationships . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

38636-36-1

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

(3R)-2,2-dimethylpentan-3-ol

InChI

InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1

InChI Key

HMSVXZJWPVIVIV-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](C(C)(C)C)O

Canonical SMILES

CCC(C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Corey-House Synthesis Adaptation for Tertiary Alcohols

The Corey-House synthesis, traditionally used for alkane synthesis, can be adapted for preparing 2,2-dimethyl-substituted compounds by coupling organocopper reagents with alkyl halides. For example, lithium di-tert-butylcuprate reacts with ethyl bromide to form 2,2-dimethylbutane derivatives, which can be further functionalized to the corresponding alcohols by oxidation or hydroboration-oxidation steps.

Step Reagents Conditions Outcome
Formation of organocuprate (Me3C)2CuLi Ether, low temp Lithium di-tert-butylcuprate
Coupling with alkyl halide MeCH2Br (ethyl bromide) Ether, room temp 2,2-dimethylbutane derivative
Oxidation/hydroboration Various oxidants or BH3/ H2O2 Standard conditions Corresponding tertiary alcohol

This method provides a route to the carbon skeleton but requires further stereoselective steps to obtain the (R)-enantiomer.

Asymmetric Catalytic Reduction and Addition Reactions

Asymmetric catalytic methods are employed to introduce chirality at the tertiary carbon. For example, addition of ethyl groups to ketones or aldehydes bearing 2,2-dimethyl substitution can be catalyzed by chiral ligands or organocatalysts to yield (R)-1-ethyl-2,2-dimethylpropanol with high enantiomeric purity.

  • Catalysts include chiral transition metal complexes (e.g., Rh, Ru, or Ti-based catalysts)
  • Organocatalysts such as chiral amines or phosphines can also be used
  • Reaction conditions are optimized to minimize epimerization and maximize yield

Industrial One-Pot Synthesis via Henry Reaction and Subsequent Reduction

A notable industrial method involves the Henry (nitroaldol) reaction between 4-hydroxybutyraldehyde and nitromethane, catalyzed by asymmetric catalysts (rare earth metals, transition metals, or organic catalysts), followed by reduction and purification steps to yield chiral amines or alcohols structurally related to (R)-1-ethyl-2,2-dimethylpropanol.

Step Reagents Catalyst Conditions Yield & Notes
Henry reaction 4-hydroxybutyraldehyde + nitromethane Rare earth or transition metal catalyst 0 to 40 °C, 6-30 h High conversion, asymmetric induction
Filtration Removal of insolubles - Ambient Purification step
Reduction Hydrogenation or chemical reduction - Standard Conversion to chiral alcohol

This method is scalable and suitable for industrial production, achieving yields above 80% with high stereoselectivity.

Deracemization and Mechanical Processing Techniques

For compounds with low enantiomeric excess, mechanical attrition-enhanced deracemization can be applied. This involves:

  • Preparing a slurry of racemic and enantiomerically enriched compound in a solvent where racemization occurs
  • Applying mechanical forces (grinding, stirring with glass beads) to promote conversion to the desired enantiomer
  • Using solvents such as alcohols or ethers to facilitate racemization and solubility control

This method can be adapted to (R)-1-ethyl-2,2-dimethylpropanol derivatives to improve optical purity post-synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst Type Yield (%) Enantiomeric Excess (ee) Scalability Notes
Corey-House synthesis + oxidation (Me3C)2CuLi + MeCH2Br None (organometallic) Moderate (50-70) Racemic, requires resolution Lab scale Requires further chiral induction
Asymmetric catalytic addition Ketone + ethyl source Chiral metal complexes High (70-90) High (>90%) Medium to large scale Sensitive to conditions
Industrial Henry reaction + reduction 4-hydroxybutyraldehyde + nitromethane Rare earth/transition metal High (80+) High (>90%) Industrial scale One-pot, cost-effective
Mechanical deracemization Racemic mixture None (mechanical) N/A Improves ee post-synthesis Applicable post-synthesis Requires specific solvent and equipment

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-2,2-dimethylpropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-Ethyl-2,2-dimethylpropanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane, ®-1-Ethyl-2,2-dimethylpropane, using strong reducing agents like LiAlH4.

    Substitution: The hydroxyl group of ®-1-Ethyl-2,2-dimethylpropanol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in DCM.

Major Products Formed

    Oxidation: ®-1-Ethyl-2,2-dimethylpropanone.

    Reduction: ®-1-Ethyl-2,2-dimethylpropane.

    Substitution: ®-1-Ethyl-2,2-dimethylpropyl chloride.

Scientific Research Applications

®-1-Ethyl-2,2-dimethylpropanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.

    Medicine: It serves as an intermediate in the synthesis of drugs with specific chiral centers.

    Industry: The compound is utilized in the production of specialty chemicals and materials with desired stereochemical properties.

Mechanism of Action

The mechanism of action of ®-1-Ethyl-2,2-dimethylpropanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and influencing its activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-1-Ethyl-2,2-dimethylpropanol with compounds sharing structural motifs, functional groups, or applications.

Functional Group Comparison: Alcohols vs. Esters and Aromatics

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties Applications
(R)-1-Ethyl-2,2-dimethylpropanol C₆H₁₄O Primary alcohol 102.18 Branched structure reduces boiling point (~140°C estimated); low water solubility due to hydrophobic alkyl groups. Chiral center enables enantioselective uses. Organic synthesis, chiral solvents, pharmaceuticals
1-Ethyl-2,2-dimethylpropyl ethylphosphonofluoridate C₉H₂₀FO₂P Phosphonofluoridate ester 218.22 Higher molecular weight and polarity from P=O and F groups; likely thermally stable (>200°C). Low water solubility due to bulky hydrophobic groups. Agrochemicals, bioactive molecules (e.g., nerve agents or pesticides)
1-Ethyl-2,3-dimethylbenzene C₁₀H₁₄ Aromatic hydrocarbon 134.22 Nonpolar, high boiling point (~180°C); insoluble in water. Electron-rich aromatic ring enables electrophilic substitution reactions. Petrochemical intermediates, fuel additives
1-Dodecanol C₁₂H₂₆O Linear primary alcohol 186.34 Higher boiling point (~259°C) due to longer chain; limited water solubility. Used in surfactants and lubricants. Cosmetics, industrial surfactants

Structural and Stereochemical Analysis

  • Branching Effects: The target compound’s branched structure lowers its boiling point compared to linear alcohols like 1-dodecanol. Steric hindrance from the 2,2-dimethyl group may slow nucleophilic reactions at the hydroxyl group.
  • Chirality: The (R) -enantiomer’s configuration is critical for interactions in biological systems or asymmetric catalysis, unlike non-chiral analogs such as 1-ethyl-2,3-dimethylbenzene.
  • Functional Group Reactivity: The hydroxyl group in (R)-1-Ethyl-2,2-dimethylpropanol allows for esterification or oxidation, whereas the phosphonofluoridate ester in C₉H₂₀FO₂P is reactive toward hydrolysis or nucleophilic attack at the phosphorus center .

Toxicity and Handling

  • The target alcohol is likely less toxic than the phosphonofluoridate ester, which may exhibit neurotoxicity due to its organophosphate-like structure.

Research Findings and Industrial Relevance

  • Pharmaceutical Relevance: Chiral alcohols like (R)-1-Ethyl-2,2-dimethylpropanol are valued in drug synthesis for their ability to confer stereoselectivity. In contrast, impurities such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the importance of stereochemical control in bioactive molecules .
  • Material Science: Branched alcohols serve as low-volatility solvents in coatings, while phosphonofluoridates are explored for their stability in agrochemical formulations .

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